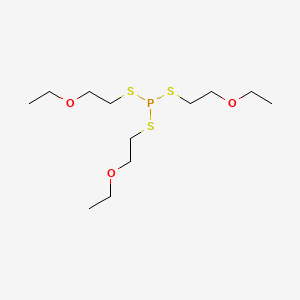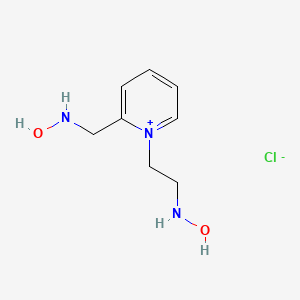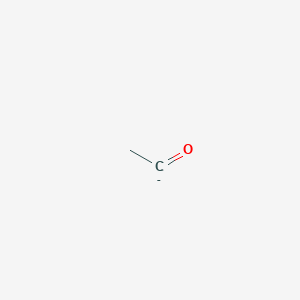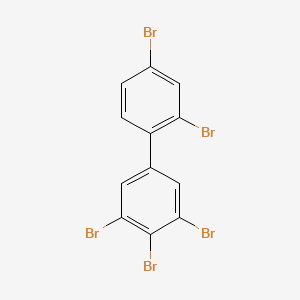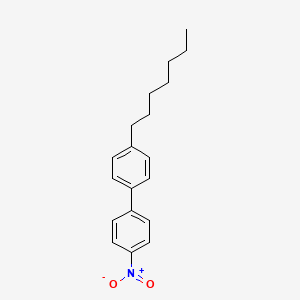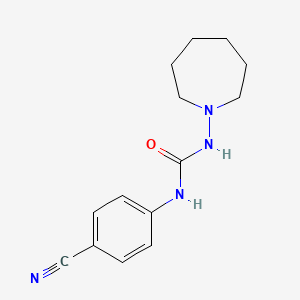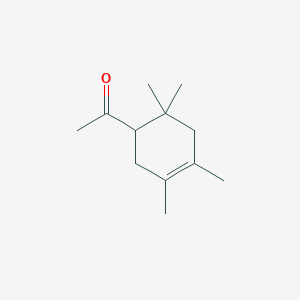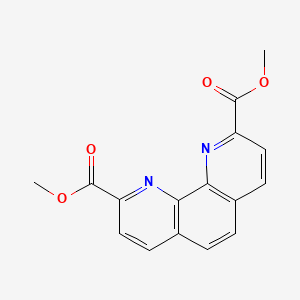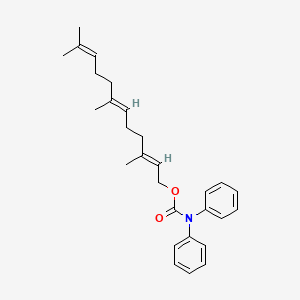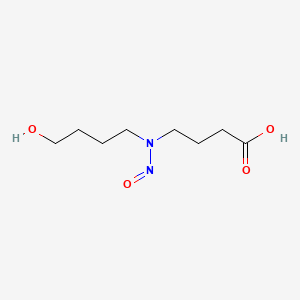
Butanoic acid, 4-(4-hydroxybutylnitrosamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-(4-hydroxybutylnitrosamino)- is a chemical compound with a complex structure that includes a butanoic acid backbone and a nitrosamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(4-hydroxybutylnitrosamino)- typically involves multiple steps. One common method starts with the preparation of 4-hydroxybutanoic acid, which is then reacted with nitrosating agents to introduce the nitrosamino group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 4-(4-hydroxybutylnitrosamino)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrosamino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield butanoic acid derivatives, while reduction of the nitrosamino group can produce amines.
Applications De Recherche Scientifique
Butanoic acid, 4-(4-hydroxybutylnitrosamino)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of nitrosamines on biological systems.
Medicine: Research into its potential therapeutic effects and toxicity is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which butanoic acid, 4-(4-hydroxybutylnitrosamino)- exerts its effects involves its interaction with various molecular targets. The nitrosamino group can form reactive intermediates that interact with cellular components, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybutanoic acid: A simpler compound without the nitrosamino group.
Gamma-Hydroxybutyric acid: A related compound with similar structural features.
Butanoic acid derivatives: Various derivatives with different functional groups.
Uniqueness
Butanoic acid, 4-(4-hydroxybutylnitrosamino)- is unique due to the presence of both a hydroxyl and a nitrosamino group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
79448-10-5 |
|---|---|
Formule moléculaire |
C8H16N2O4 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
4-[4-hydroxybutyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C8H16N2O4/c11-7-2-1-5-10(9-14)6-3-4-8(12)13/h11H,1-7H2,(H,12,13) |
Clé InChI |
AGHXHEUNFCWGDY-UHFFFAOYSA-N |
SMILES canonique |
C(CCO)CN(CCCC(=O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


